(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-cyanophenyl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(2)17(14(18)11(3)16)9-13-7-5-4-6-12(13)8-15/h4-7,10-11H,9,16H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXSEFSDQCDJOW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1C#N)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1C#N)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Chiral α-Amino Acids with N-Substituted Amines
The most widely reported method involves coupling a protected (S)-2-aminopropionic acid derivative with N-(2-cyanobenzyl)-N-isopropylamine. Key steps include:
Step 1: Synthesis of N-(2-Cyanobenzyl)-N-Isopropylamine
2-Cyanobenzyl chloride reacts with isopropylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic substitution, yielding the secondary amine in >85% purity after aqueous extraction.
Step 2: Protection of (S)-2-Aminopropionic Acid
L-Alanine is protected using tert-butoxycarbonyl (Boc) anhydride in a biphasic system (water/dioxane) with sodium hydroxide, achieving near-quantitative Boc-L-alanine yields.
Step 3: Amide Bond Formation
Boc-L-alanine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Coupling with N-(2-cyanobenzyl)-N-isopropylamine at 0–25°C for 12–24 hours affords the protected amide. Deprotection with trifluoroacetic acid (TFA) in DCM yields the target compound with 70–80% overall yield and >98% enantiomeric excess (ee).
Reductive Amination of α-Ketoamides
An alternative route employs reductive amination to introduce the isopropyl group post-amide formation:
Step 1: Synthesis of N-(2-Cyanobenzyl)propionamide
Propionyl chloride reacts with 2-cyanobenzylamine in THF, yielding N-(2-cyanobenzyl)propionamide.
Step 2: Oxidation to α-Ketoamide
The α-carbon is oxidized using Dess-Martin periodinane, forming the keto intermediate.
Step 3: Asymmetric Reductive Amination
The ketoamide undergoes reductive amination with isopropylamine using sodium cyanoborohydride (NaBH3CN) and a chiral catalyst (e.g., (R)-BINAP), achieving moderate ee (75–85%).
Solid-Phase Peptide Synthesis (SPPS)
For high-throughput applications, SPPS using Fmoc-protected L-alanine on Wang resin has been reported:
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Fmoc deprotection with piperidine.
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Coupling with 2-cyanobenzyl-isopropylamine via HATU/DIEA activation.
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Cleavage from resin with TFA/water/triisopropylsilane (95:2.5:2.5), yielding the product in 65% yield.
Comparative Analysis of Methodologies
Advantages and Limitations:
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Coupling Methods offer high stereocontrol but require multi-step protection/deprotection.
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Reductive Amination simplifies the sequence but struggles with enantioselectivity.
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SPPS ensures purity but is cost-prohibitive for large-scale synthesis.
Optimization of Critical Parameters
Solvent Systems
Catalytic Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) catalyze the kinetic resolution of racemic amines during reductive amination, achieving ee >90%.
Purification Techniques
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Silica gel chromatography remains standard for intermediate purification.
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Recrystallization from ethyl acetate/hexane mixtures enhances enantiopurity (>99%).
Industrial-Scale Considerations
Continuous Flow Chemistry
Patent CN102477002B describes a continuous flow process for analogous propionamides, reducing reaction times from 24 hours to 30 minutes via precise temperature and pressure control. Adapting this system could streamline large-scale production.
Green Chemistry Metrics
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Solvent Recovery : Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) are highlighted as recyclable alternatives to DCM.
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Catalyst Recycling : Immobilized EDC on mesoporous silica reduces reagent waste by 40%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticonvulsant Activity
Numerous studies have highlighted the anticonvulsant effects of compounds related to (S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide. These compounds have been shown to exhibit impressive activity in various seizure models:
- Mechanism of Action : The compound acts primarily on sodium channels, promoting slow inactivation and affecting frequency-dependent inhibition of sodium currents. This mechanism is crucial for reducing neuronal hyperexcitability, which is a hallmark of seizure disorders .
- Comparative Efficacy : In animal models, certain derivatives of this compound have demonstrated efficacy comparable to or exceeding that of established antiepileptic drugs such as phenytoin and lacosamide. For instance, specific N-benzyl derivatives exhibited effective seizure protection with ED50 values lower than those of traditional medications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies for this compound derivatives reveal critical insights into how structural modifications influence pharmacological activity:
- Substituent Impact : Studies indicate that smaller substituents at the R2 position enhance anticonvulsant activity. For example, substituents such as 2-furanyl and 1-pyrazolyl have shown promising results in enhancing efficacy in seizure models .
- Optimal Configurations : The positioning of substituents also plays a significant role; compounds with 4′-substituted benzyl groups generally provide greater seizure protection compared to their 3′-substituted counterparts .
Case Studies
Several case studies illustrate the clinical relevance and potential applications of this compound:
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Bioavailability : Research indicates that certain formulations exhibit high oral bioavailability, which is crucial for developing effective oral medications for epilepsy .
- Safety and Toxicity : Ongoing studies are assessing the safety profiles of these compounds to ensure they can be developed into viable therapeutic options without significant adverse effects.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. It is known to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound can enhance the levels of incretin hormones, thereby improving insulin secretion and glucose control.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
Halogenated Benzyl Derivatives
Impact of Substituents :
- Halogen size (e.g., iodine vs. chlorine) influences steric effects and lipophilicity, affecting membrane permeability and pharmacokinetics.
Heterocyclic and Nitro-Substituted Analogs
Variations in N-Alkyl Substituents
Structural Implications :
- N-Isopropyl vs. N-Cyclopropyl : Cyclopropyl’s rigid structure may enhance conformational stability in binding pockets.
- N-Methyl vs.
Biological Activity
(S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, activity profiles, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Amino Group : Contributes to hydrogen bonding interactions.
- Cyano Group : Acts as an electrophile and can participate in various biochemical reactions.
- Isopropyl Side Chain : Influences the compound's lipophilicity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group enhances the compound's electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins, which can modulate enzymatic activity or receptor signaling pathways.
Biological Activity Profiles
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : Potential inhibition of lipoxygenase and other key enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, which may influence neurological functions.
Table 1: Biological Activity Overview
Case Studies and Research Findings
-
In Vitro Studies :
In vitro assays demonstrated that this compound exhibits significant inhibition of lipoxygenase activity, with IC50 values indicating potency comparable to established inhibitors . -
Pharmacological Evaluation :
A study evaluated the compound's effects on inflammatory models. Results showed a marked reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent . -
Toxicological Assessment :
Toxicity studies have indicated that the compound has a favorable safety profile, with minimal cytotoxic effects on healthy cells compared to cancerous cell lines .
Future Directions
Given its promising biological activities, further research is warranted to elucidate the full spectrum of effects exerted by this compound. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into how the compound interacts at a molecular level with various biological targets.
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models to support its potential therapeutic applications.
- Structural Modifications : Exploring derivatives of this compound to enhance selectivity and potency against specific targets.
Q & A
Basic: What are the standard synthetic routes for (S)-2-Amino-N-(2-cyano-benzyl)-N-isopropyl-propionamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
A typical synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example, a nitrobenzene derivative may undergo substitution with a benzyl alcohol under alkaline conditions, followed by nitro group reduction using iron powder in acidic media (e.g., HCl). The final condensation with a cyanoacetamide derivative would require a condensing agent (e.g., DCC or EDC) to form the amide bond. Critical parameters include pH control during substitution (to avoid side reactions), stoichiometric ratios of reducing agents (e.g., Fe powder), and temperature modulation during condensation to prevent racemization. Yield optimization may involve monitoring reaction progress via TLC or HPLC .
Advanced: How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR) for stereoisomers of this compound?
Methodological Answer:
Discrepancies often arise due to stereochemical variations or solvent effects. For NMR, compare experimental H and C chemical shifts with density functional theory (DFT)-calculated shifts using software like Gaussian or ORCA. For IR, analyze vibrational modes (e.g., C=O stretching) against computed spectra. Advanced chiral separation techniques, such as chiral HPLC with polysaccharide-based columns, can isolate enantiomers for individual characterization. Case studies suggest coupling circular dichroism (CD) with computational simulations to confirm absolute configuration .
Basic: What analytical techniques are recommended for confirming the enantiomeric purity of this compound?
Methodological Answer:
Chiral purity is best assessed via:
- Chiral HPLC : Using columns like Chiralpak IA/IB and mobile phases optimized for resolution (e.g., hexane/isopropanol).
- Polarimetry : Measure specific optical rotation ([α]) and compare with literature values.
- NMR with Chiral Derivatizing Agents : Employ Mosher’s acid to form diastereomers for distinct H NMR signals.
Ensure baseline separation in HPLC by adjusting column temperature and flow rate. Cross-validate with multiple methods to avoid false positives due to impurities .
Advanced: In scaling up the synthesis, what experimental design considerations are crucial to minimize byproduct formation?
Methodological Answer:
Key considerations include:
- Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., condensation).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Byproduct Profiling : Conduct LC-MS at pilot scale to identify impurities (e.g., diastereomers or hydrolysis products).
Design of experiments (DoE) approaches, such as factorial design, can optimize parameters like mixing efficiency and reagent addition rates. Scale-down models (e.g., microreactors) may predict challenges in mass transfer or heat dissipation .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the amide or cyano groups. Use desiccants (e.g., silica gel) in sealed containers to avoid moisture uptake. Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways. Monitor via HPLC for decomposition products (e.g., free amine or benzaldehyde derivatives). Avoid prolonged exposure to light, as UV radiation may induce photodegradation .
Advanced: How can computational tools predict physicochemical properties, and what are their limitations?
Methodological Answer:
- QSPR Models : Predict logP, solubility, and pKa using software like ACD/Labs or Schrodinger QikProp. Input SMILES notation (e.g.,
CC(C)N(C(C)C)C(=O)NCC1=CC=CC=C1C#N) to generate descriptors. - DFT Calculations : Simulate redox potentials or excited-state behavior for photostability assessment.
Limitations include inaccuracies for rare functional groups (e.g., cyano-benzyl) and solvent effects. Validate predictions with experimental data (e.g., shake-flask solubility tests) and refine models using Bayesian optimization .
Advanced: How should researchers address contradictory data between mass spectrometry (MS) and elemental analysis for purity assessment?
Methodological Answer:
Contradictions may arise from non-volatile impurities (e.g., salts) undetected by MS. Perform orthogonal analyses:
Elemental Analysis : Confirm %C, %H, %N alignment with theoretical values (±0.3% acceptable).
ICP-MS : Detect inorganic residues (e.g., Fe from reduction steps).
Karl Fischer Titration : Quantify water content.
If discrepancies persist, use preparative HPLC to isolate the main compound and re-analyze. Cross-reference with H NMR integration for stoichiometric validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
